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molecular formula C12H15NO3 B137450 Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 134388-85-5

Ethyl 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Cat. No. B137450
M. Wt: 221.25 g/mol
InChI Key: GVLQCKKJTOBRSK-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

Acetyl chloride (30 mL, 33 g, 422 mmol) was added carefully to ice-cold anhydrous EtOH and the resulting solution was stirred at RT for 10 min. 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (3.30 g, 14 mmol) was added and the mixture was stirred at 50° C. for 5 h. The solvent was evaporated and the residue was dried under vacuum to yield ethyl 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (4.35 g, crude yield>100%) as a yellow solid. MS expected 222.1 found 222.0. 1H NMR (400 MHz, CD3OD): δ 7.06 (d, J=8.4 Hz, 1H), 6.74 (dd, J=8.0, and 2.4 Hz, 1H), 6.69 (d, J=2.4 Hz, 1H), 4.44-4.29 (m, 5H), 3.35 (dd, J=17.2, and 5.2 Hz, 1H), 3.15 (dd, J=17.2, and 11.6 Hz, 1H), 1.35 (t, J=7.2 Hz, 3H).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=O)[CH3:2].[OH:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[CH2:12][NH:11][CH:10]([C:16]([OH:18])=[O:17])[CH2:9]2>>[OH:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[CH2:12][NH:11][CH:10]([C:16]([O:18][CH2:1][CH3:2])=[O:17])[CH2:9]2

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
OC=1C=C2CC(NCC2=CC1)C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at RT for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at 50° C. for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was dried under vacuum

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC=1C=C2CC(NCC2=CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.35 g
YIELD: CALCULATEDPERCENTYIELD 140.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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